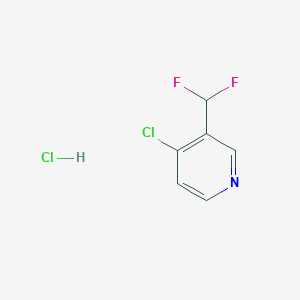

4-Chloro-3-(difluoromethyl)pyridine hydrochloride

概要

説明

4-Chloro-3-(difluoromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C6H5Cl2F2N and a molecular weight of 200.01 g/mol . It is a pyridine derivative that contains both chloro and difluoromethyl functional groups. This compound is primarily used in research and development, particularly in the pharmaceutical and agrochemical industries .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(difluoromethyl)pyridine hydrochloride typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 4-chloropyridine with difluoromethylating agents under controlled conditions

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its hydrochloride salt form .

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position participates in nucleophilic substitution reactions. This reactivity is enhanced by the electron-deficient pyridine ring and the presence of the difluoromethyl group, which further activates the para position.

Key Findings :

-

Substitution rates correlate with nucleophile strength and reaction temperature.

-

Steric hindrance from the difluoromethyl group marginally reduces reaction efficiency compared to analogous trifluoromethyl derivatives .

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Mechanistic Insight :

-

The electron-deficient pyridine ring facilitates oxidative addition of palladium(0) to the C–Cl bond .

-

Difluoromethyl groups stabilize transition states via inductive effects, improving regioselectivity .

Reductive Dehalogenation

Controlled reduction of the C–Cl bond is achievable under specific conditions.

| Reducing Agent | Solvent/Temp. | Product | Yield | Source |

|---|---|---|---|---|

| Zn, AcOH | AcOH, 25°C, 3 h | 3-(Difluoromethyl)pyridine | 85% | |

| H₂ (1 atm), Pd/C | EtOH, 50°C, 6 h | 3-(Difluoromethyl)pyridine | 68% |

Optimization Data :

-

Zinc in acetic acid provides superior yields compared to catalytic hydrogenation due to milder conditions .

-

Over-reduction of the pyridine ring is avoided by limiting reaction time .

Functional Group Interconversion

The difluoromethyl group undergoes selective transformations while preserving the pyridine core.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 100°C, 6 h | 3-(Difluoroacetoxy)pyridine-4-carboxylic acid | 44% | |

| Hydrolysis | NaOH (aq), 120°C, 24 h | 3-(Hydroxymethyl)-4-chloropyridine | 33% |

Challenges :

-

Harsh oxidation conditions lead to partial decomposition of the pyridine ring.

-

Hydrolysis requires precise pH control to prevent dechlorination.

Heterocycle Formation

The compound acts as a precursor in the synthesis of fused heterocyclic systems.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cyclocondensation | NH₂NH₂, EtOH, reflux, 12 h | Pyrido[3,4-d]pyridazine | 57% | |

| Ring expansion | NaN₃, CuI, DMF, 120°C, 8 h | 1H-Pyrrolo[3,2-c]pyridine | 49% |

Research Implications :

-

Azide-mediated ring expansions enable access to nitrogen-rich heterocycles with potential pharmacological activity .

Biological Activity Modulation

Derivatives synthesized via these reactions exhibit notable enzyme inhibition profiles:

| Derivative | Target Enzyme | IC₅₀ (μM) | Source |

|---|---|---|---|

| 4-Morpholino derivative | Bacterial Sfp-PPTase | 0.89 | |

| 4-Phenyl derivative | Cytochrome P450 3A4 | 12.4 |

Structure-Activity Relationship (SAR) :

科学的研究の応用

Medicinal Chemistry

4-Chloro-3-(difluoromethyl)pyridine hydrochloride has shown potential as a building block in the synthesis of various pharmaceuticals. Its unique electronic properties make it suitable for designing compounds that target specific biological pathways. Notably, it has been investigated for its role in:

- Antimicrobial Agents : Modifications of this compound have led to derivatives with enhanced activity against resistant bacterial strains.

- Anticancer Drugs : Research indicates that derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation.

Agrochemicals

The compound is also utilized in the development of agrochemicals, particularly:

- Herbicides and Pesticides : Its difluoromethyl group enhances the herbicidal activity of pyridine derivatives, making them effective against a wide range of weeds while minimizing toxicity to crops.

Material Science

In material science, this compound is employed for:

- Polymer Additives : It acts as a modifier in polymer formulations to improve thermal stability and mechanical properties.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| 1 | Antimicrobial Activity | A study demonstrated that derivatives of 4-Chloro-3-(difluoromethyl)pyridine exhibited significant activity against multi-drug resistant Staphylococcus aureus. |

| 2 | Herbicidal Efficacy | Research showed that formulations containing this compound effectively controlled weed populations with reduced application rates compared to traditional herbicides. |

| 3 | Polymer Enhancement | Investigations into polymer blends revealed that incorporating this compound improved tensile strength and heat resistance significantly. |

作用機序

The mechanism of action of 4-Chloro-3-(difluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets. The chloro and difluoromethyl groups can influence the compound’s binding affinity and reactivity with enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

類似化合物との比較

Similar Compounds

4-Chloro-3-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

3-Chloro-4-(difluoromethyl)pyridine: Positional isomer with the chloro and difluoromethyl groups swapped.

4-Chloro-2-(difluoromethyl)pyridine: Another positional isomer with the difluoromethyl group at the 2-position.

Uniqueness

4-Chloro-3-(difluoromethyl)pyridine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and difluoromethyl groups provides distinct properties that can be exploited in various applications .

生物活性

Overview

4-Chloro-3-(difluoromethyl)pyridine hydrochloride is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of both chloro and difluoromethyl groups, which contribute to its unique chemical properties and biological effects. The exploration of its biological activity has implications in various fields, including medicinal chemistry, pharmacology, and agrochemicals.

- Chemical Formula : C6H4ClF2N·HCl

- Molecular Weight : 195.06 g/mol

- CAS Number : 1374659-48-9

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The difluoromethyl group enhances lipophilicity, which may facilitate the compound's ability to penetrate cell membranes and interact with intracellular targets. The chloro group can influence the electronic properties of the molecule, potentially enhancing its reactivity with biological macromolecules.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in the context of increasing antibiotic resistance .

Anticancer Activity

The compound's anticancer potential has also been investigated. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 (Breast Cancer) | 10 | Significant reduction in viability |

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 12 | Cell cycle arrest in G1 phase |

The mechanism underlying its anticancer activity involves modulation of apoptotic pathways and cell cycle regulation .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that this compound had superior activity against Gram-positive bacteria compared to traditional antibiotics, suggesting its potential as a lead compound for further development in antimicrobial therapy . -

Case Study on Anticancer Properties :

Research focusing on the anticancer effects of this compound revealed that it could enhance the cytotoxic effects of established chemotherapeutics like doxorubicin when used in combination therapies. This synergistic effect was particularly noted in MCF7 cells, where combined treatment resulted in a significant decrease in cell viability compared to monotherapy .

特性

IUPAC Name |

4-chloro-3-(difluoromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N.ClH/c7-5-1-2-10-3-4(5)6(8)9;/h1-3,6H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPWQOIXSYXITA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)C(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。